molecular formula C14H19Cl2N3O3 B2949544 4-((3,5-Dichlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid CAS No. 1098636-84-0

4-((3,5-Dichlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2949544
CAS No.: 1098636-84-0
M. Wt: 348.22
InChI Key: CTBZWVRVKTZHBA-UHFFFAOYSA-N
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Description

This compound features a 4-oxobutanoic acid backbone substituted at the 2-position with a (2-(dimethylamino)ethyl)amino group and at the 4-position with a 3,5-dichlorophenylamino moiety.

Properties

IUPAC Name

4-(3,5-dichloroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O3/c1-19(2)4-3-17-12(14(21)22)8-13(20)18-11-6-9(15)5-10(16)7-11/h5-7,12,17H,3-4,8H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBZWVRVKTZHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3,5-Dichlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dichlorophenyl group, a dimethylamino ethyl side chain, and a keto acid functional group. Its molecular formula is C14H18Cl2N2O3C_{14}H_{18}Cl_2N_2O_3, with a molecular weight of approximately 319.22 g/mol.

The biological activity of this compound appears to be linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, which can affect cell proliferation and survival .
  • Cell Growth Inhibition : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The inhibition of DHFR contributes to reduced cell viability and growth inhibition .

Biological Activity Data

Biological Activity Effect Observed Reference
DHFR InhibitionPotent inhibitor
CytotoxicityReduced cell viability in cancer lines
Transport Across MembraneFacilitates entry into cells

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition at concentrations as low as 10 µM, with a mechanism primarily involving DHFR inhibition .
  • Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in tumor size reduction in xenograft models of breast cancer. This effect was attributed to the compound's ability to inhibit tumor cell proliferation through metabolic pathway disruption .

Pharmacological Profile

The pharmacological profile of this compound suggests it could be developed further for therapeutic applications:

  • Anticancer Potential : Given its ability to inhibit key enzymes in cancer metabolism, it presents an opportunity for development as a chemotherapeutic agent.
  • Safety and Toxicology : Further studies are needed to assess the safety profile and potential side effects associated with long-term use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituent Variations Key References
Target Compound C₁₄H₁₈Cl₂N₃O₃* ~363.22 3,5-dichlorophenyl; 2-(dimethylamino)ethylamino N/A (hypothetical)
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid (NDHSA) C₁₀H₉Cl₂NO₄ 278.085 2-hydroxy group instead of dimethylaminoethylamino
4-[(2,5-Dichlorophenyl)amino]-4-oxobutanoic acid C₁₀H₉Cl₂NO₃ 262.09 2,5-dichlorophenyl substitution (vs. 3,5-dichloro)
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₉FNO₃ 210.18 Fluorine substitution at phenyl 2-position; lacks chlorine
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid C₁₉H₁₈NO₆ 356.35 Extended propenoyl chain; methoxy groups at phenyl 2,5-positions
Butanoic acid, 4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-, 2-methoxyethyl ester C₁₅H₁₈Cl₂NO₅ 377.21 Esterified carboxylic acid; methyl group at 2-position
Key Observations:

Substituent Positional Isomerism :

  • The 3,5-dichlorophenyl group in the target compound contrasts with 2,5-dichloro () and 2-fluoro () analogs. Chlorine’s electronegativity and bulk at the 3,5-positions may enhance lipophilicity and steric interactions compared to 2,5-dichloro or fluorine-substituted derivatives.

This differs from the hydroxyl group in NDHSA () or ester groups in the 2-methoxyethyl ester analog (), which alter solubility and metabolic stability.

Core Modifications: The 4-oxobutanoic acid backbone is conserved across analogs, but side-chain modifications (e.g., propenoyl in , methyl ester in ) significantly impact molecular weight and electronic properties.

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